![molecular formula C18H22N4O4S B2706296 N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide CAS No. 899994-86-6](/img/structure/B2706296.png)
N1-(sec-butyl)-N2-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
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Overview
Description
The compound appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry and as synthetic intermediates. The presence of the sec-butyl group indicates a secondary butyl substituent, which is an alkyl group derived from butane by removing one hydrogen atom from the secondary carbon .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing a pyrazole ring are known to undergo various chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, pyrazoles are stable compounds. They are resistant to oxidation and reduction, but can undergo various chemical reactions at the pyrazole ring .Scientific Research Applications
Synthesis and Characterization of Bis-Pyrazolyl-Thiazoles as Anti-Tumor Agents
A series of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes were synthesized and evaluated for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, revealing promising activities of several compounds. This research demonstrates the potential of pyrazolyl-thiazole derivatives in developing anti-cancer treatments (Gomha, Edrees, & Altalbawy, 2016).
Cadmium Complex Synthesis Using Pyrazolyl Derivative
The synthesis of a cadmium complex using a pyrazolyl derivative and oxalate as mixed ligands was explored. This complex exhibited ideal thermal stability and photoluminescent properties, and showed some catalytic activity toward the oxidation of cyclohexane, indicating the utility of pyrazolyl derivatives in materials science and catalysis (Fengyingc, 2012).
Corrosion Inhibition by Pyrazolone Derivatives
Pyrazolone derivatives were investigated for their corrosion protection properties on N80 steel in acidic conditions. The study revealed that these derivatives act as mixed-type inhibitors, significantly affecting the cathodic reaction and following the Langmuir adsorption isotherm, showcasing the application of such compounds in materials science, specifically in corrosion protection (Ansari, Quraishi, Singh, Ramkumar, & Obote, 2016).
Synthesis of Thiazolyl-Pyrazole Derivatives as Anticancer Agents
Novel thiazolyl-pyrazole derivatives were synthesized and showed promising binding affinities against the active site of the epidermal growth factor receptor kinase (EGFR), with cytotoxicity examined against human liver carcinoma cell line (HepG-2). This indicates the potential of such derivatives in the development of new anticancer agents (Sayed, Gomha, Abdelrazek, Farghaly, Hassan, & Metz, 2019).
Future Directions
properties
IUPAC Name |
N'-butan-2-yl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-4-12(3)19-17(23)18(24)20-16-13-9-27(25,26)10-14(13)21-22(16)15-8-6-5-7-11(15)2/h5-8,12H,4,9-10H2,1-3H3,(H,19,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIWOHGLDRZVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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